molecular formula C8H12FN3O2 B2683652 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid CAS No. 2247207-25-4

2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid

Cat. No.: B2683652
CAS No.: 2247207-25-4
M. Wt: 201.201
InChI Key: JHVNKTWGHRPOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoroethyl group and a methyl group attached to the pyrazole ring, as well as an aminoacetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroethylating agents, such as 2-fluoroethyl bromide, under basic conditions.

    Attachment of the Aminoacetic Acid Moiety: The final step involves the coupling of the pyrazole derivative with chloroacetic acid or its derivatives in the presence of a base to form the desired aminoacetic acid compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the aminoacetic acid moiety may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methylpyrazole and 1-(2-chloroethyl)-3-methylpyrazole share structural similarities with 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid.

    Fluoroethyl Compounds: Compounds like 2-fluoroethylamine and 2-fluoroethyl acetate have similar fluoroethyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring with a fluoroethyl group and an aminoacetic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[1-(2-fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN3O2/c1-6-7(10-4-8(13)14)5-12(11-6)3-2-9/h5,10H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVNKTWGHRPOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NCC(=O)O)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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